4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC15613444
Molecular Formula: C27H31BrN2O4
Molecular Weight: 527.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31BrN2O4 |
|---|---|
| Molecular Weight | 527.4 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C27H31BrN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+ |
| Standard InChI Key | RHSZXVJSLCQQLW-WJTDDFOZSA-N |
| Isomeric SMILES | CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Introduction
The compound 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a pyrrol-2-one core, which is a common scaffold in many biologically active compounds. It includes multiple functional groups such as an allyloxy group, a bromophenyl moiety, and a diethylaminoethyl substituent, contributing to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps, including reactions facilitated by solvents like dichloromethane and tetrahydrofuran, and catalysts such as palladium complexes. Detailed synthetic routes would require specific experimental conditions and reagents, often detailed in specialized literature.
Biological Activities and Applications
This compound has potential applications in various fields due to its interactions with biological targets such as enzymes or receptors. It may modulate enzyme activity or receptor binding, leading to various biological effects depending on the specific target involved. Understanding these interactions is crucial for elucidating its pharmacological profile.
Research Findings and Potential Applications
Studies focusing on the interactions of similar compounds with biological targets reveal promising avenues for drug development and therapeutic applications. The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity, making it a subject of interest in both chemical synthesis and biological research contexts.
Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one | Morpholinyl moiety | Enhances solubility and bioavailability |
| 4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one | Contains benzyloxy instead of allyloxy | Different substituents affect biological activity |
| 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one | Features a fluorine substituent | May alter biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume